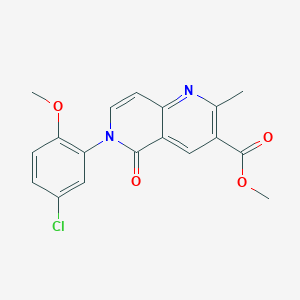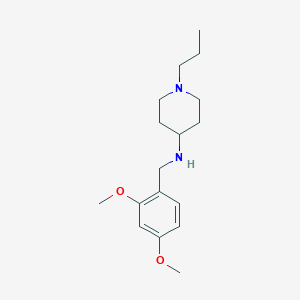![molecular formula C18H29NO B4892904 1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B4892904.png)
1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine, commonly known as DMHP, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It was first synthesized in the 1970s and has been studied extensively for its potential use in scientific research.
作用機序
DMHP's mechanism of action is not fully understood, but it is believed to act as a sigma-1 receptor agonist, which means that it enhances the activity of the receptor. This leads to a wide range of effects on cellular processes, including increased neurotransmitter release, altered ion channel activity, and changes in gene expression.
Biochemical and Physiological Effects
DMHP has been shown to have a wide range of biochemical and physiological effects, including increased dopamine release, enhanced cognitive function, and decreased anxiety. It has also been shown to have neuroprotective effects, which could make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using DMHP in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in cellular processes. However, one limitation of using DMHP is that it is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds in the body.
将来の方向性
There are several potential future directions for research on DMHP, including:
1. Further studies on its mechanism of action, particularly its effects on gene expression and protein synthesis.
2. Development of more selective sigma-1 receptor agonists that could be used as potential therapeutic agents for neurodegenerative diseases.
3. Exploration of the potential use of DMHP in combination with other compounds to enhance its effects on cognitive function and neuroprotection.
4. Investigation of the potential use of DMHP in animal models of neurodegenerative diseases to determine its efficacy as a therapeutic agent.
Conclusion
In conclusion, DMHP is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a high affinity for the sigma-1 receptor and has been shown to have a wide range of biochemical and physiological effects. While there are limitations to its use, DMHP has the potential to be a useful tool for studying the role of the sigma-1 receptor in cellular processes and could have therapeutic applications in the treatment of neurodegenerative diseases.
合成法
DMHP is synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with 1-bromohexane, followed by the reaction of the resulting product with pyrrolidine. The final product is purified through a series of distillations and recrystallizations to obtain a high-purity compound suitable for research purposes.
科学的研究の応用
DMHP has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in a wide range of cellular processes, including neurotransmitter release, ion channel regulation, and cell survival.
特性
IUPAC Name |
1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16-10-9-11-17(2)18(16)20-15-8-4-3-5-12-19-13-6-7-14-19/h9-11H,3-8,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKFCKLXHBNAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2,6-Dimethylphenoxy)hexyl]pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole](/img/structure/B4892824.png)
![4-chloro-3-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B4892830.png)



![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-phenylpropyl)-1,3-propanediamine](/img/structure/B4892858.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4892864.png)


![3-methyl-5-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B4892882.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide](/img/structure/B4892884.png)
![N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4892891.png)

![N-[2-(acetylamino)phenyl]-4-butoxybenzamide](/img/structure/B4892931.png)